molecular formula C13H14 B3050584 1,2,4-Trimethylnaphthalene CAS No. 2717-42-2

1,2,4-Trimethylnaphthalene

Cat. No.: B3050584
CAS No.: 2717-42-2
M. Wt: 170.25 g/mol
InChI Key: JCNGSJUYPCVGAM-UHFFFAOYSA-N
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Description

1,2,4-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where three methyl groups are substituted at the 1, 2, and 4 positions of the naphthalene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,4-Trimethylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-trimethylnaphthalene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and potential cytotoxic effects. The exact pathways and molecular targets depend on the specific biological context and the nature of the derivatives formed .

Comparison with Similar Compounds

  • 1,2,3-Trimethylnaphthalene
  • 1,3,5-Trimethylnaphthalene
  • 1,4,5-Trimethylnaphthalene

Comparison: 1,2,4-Trimethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other trimethylnaphthalene isomers, it may exhibit different boiling points, melting points, and solubility characteristics. These differences can affect its suitability for various applications, making it distinct in its utility and behavior in chemical reactions .

Properties

IUPAC Name

1,2,4-trimethylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-8-10(2)12-6-4-5-7-13(12)11(9)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGSJUYPCVGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181639
Record name 1,2,4-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2717-42-2
Record name 1,2,4-Trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2717-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,4-TRIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R84164E1HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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